Parvine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parvine involves the extraction from natural sources, particularly from plants belonging to the Nauclea genus. The extraction process typically involves the use of organic solvents to isolate the alkaloid from the plant material. Further purification is achieved through chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely that large-scale extraction methods would be employed, similar to those used for other plant-derived alkaloids. This would involve the cultivation of the source plants, followed by extraction and purification processes optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Parvine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Parvine has several scientific research applications, including:
Chemistry: Used as a model compound for studying indole alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
Parvine exerts its effects by binding to phosphodiesterase 3A, which is involved in the regulation of cyclic adenosine monophosphate levels within cells . This binding does not inhibit the enzyme’s activity but instead triggers a pathway leading to apoptosis via Schlafen family member 12 . The molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate signaling and the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Alpha-parvin (PARVA): Shares structural similarities with Parvine and is involved in cell adhesion and motility.
Beta-parvin (PARVB): Similar to alpha-parvin but has distinct functional roles in cell spreading and survival.
Gamma-parvin (PARVG): Less similar to alpha- and beta-parvin but still part of the parvin family with unique functions.
Uniqueness of this compound
This compound is unique due to its specific binding to phosphodiesterase 3A and its ability to induce apoptosis without inhibiting the enzyme’s activity . This distinguishes it from other parvin family members, which are primarily involved in cell adhesion and motility .
Properties
IUPAC Name |
3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-14-10-19-7-5-11(14)9-16-17-13(6-8-21(16)18)12-3-1-2-4-15(12)20-17/h1-5,7,9-10,20H,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFQUYBVDVRJSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC3=C(C2=O)C=NC=C3)C4=C1C5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205725 | |
Record name | Parvine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57103-51-2 | |
Record name | Parvine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057103512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PARVINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Parvine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARVINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC1GXM1K1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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